(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid
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Overview
Description
(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as Friedel-Crafts acylation, Suzuki coupling, and Knoevenagel condensation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: A simpler analog with similar structural features but fewer functional groups.
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate: Another analog used as a UV filter in sunscreens and cosmetic formulations.
Uniqueness
(E)-2-Cyano-3-(5-(2,3-diphenyl-8-(4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid is unique due to its complex structure, which combines multiple aromatic rings and functional groups
Properties
Molecular Formula |
C46H34N4O2S |
---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-[8-[4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]-2,3-diphenylquinoxalin-5-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C46H34N4O2S/c1-28-15-18-33(19-16-28)50-39-14-8-13-36(39)38-26-31(17-23-40(38)50)35-21-22-37(41-24-20-34(53-41)25-32(27-47)46(51)52)45-44(35)48-42(29-9-4-2-5-10-29)43(49-45)30-11-6-3-7-12-30/h2-7,9-12,15-26,36,39H,8,13-14H2,1H3,(H,51,52)/b32-25+ |
InChI Key |
GOVFYRIVMTYTDY-WGPBWIAQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=C6C(=C(C=C5)C7=CC=C(S7)/C=C(\C#N)/C(=O)O)N=C(C(=N6)C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CCCC3C4=C2C=CC(=C4)C5=C6C(=C(C=C5)C7=CC=C(S7)C=C(C#N)C(=O)O)N=C(C(=N6)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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